molecular formula C25H36O5 B018349 6-Exomethylenesimvastatin CAS No. 121624-18-8

6-Exomethylenesimvastatin

Cat. No. B018349
M. Wt: 416.5 g/mol
InChI Key: WDTQWJUBUXHODX-BGYTUHEHSA-N
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Description

6-Exomethylenesimvastatin, a derivative of simvastatin, is involved in the treatment of hypercholesterolemia. Its synthesis and metabolism have been extensively studied due to its importance in cholesterol regulation.

Synthesis Analysis

Simvastatin, the precursor of 6-Exomethylenesimvastatin, undergoes various metabolic transformations. The creation of 6-Exomethylenesimvastatin is one such transformation, which involves oxidation and dehydrogenation processes. These metabolic processes are primarily catalyzed by cytochrome P450 enzymes, particularly by the CYP3A subfamily (Prueksaritanont et al., 1997), (Vickers et al., 1990).

Molecular Structure Analysis

6-Exomethylenesimvastatin's structure involves a modification at the 6'-position of simvastatin, forming an exomethylene group. This change impacts the molecule's interaction with metabolic enzymes and its biological activity (Kim et al., 2011).

Chemical Reactions and Properties

The formation of 6-Exomethylenesimvastatin involves allylic and aliphatic hydroxylation, and dehydrogenation reactions. These reactions are influenced by various factors, including the presence of other drugs that may inhibit or enhance enzyme activity (Vyas et al., 1990).

Physical Properties Analysis

While specific details on the physical properties of 6-Exomethylenesimvastatin are not directly provided in the literature, its precursor, simvastatin, has high lipophilicity, which influences its absorption and distribution in the body (Yin et al., 2022).

Chemical Properties Analysis

6-Exomethylenesimvastatin's chemical properties, particularly its reactivity and interactions with enzymes, are key to its role as a cholesterol-lowering agent. Its metabolic transformation and interaction with enzymes like CYP3A4 significantly influence its efficacy and safety profile (Prueksaritanont et al., 1997).

Scientific Research Applications

1. Inhibition of Exosome Synthesis and Secretion

  • Summary of Application: Simvastatin has been found to inhibit the synthesis, localization, and secretion of exosomes, which are cell-secreted membrane-bound nano-vesicular structures that modulate the function and phenotype of recipient cells .
  • Methods of Application: Simvastatin was tested for its effect on exosome secretion under various in-vitro and in-vivo settings .
  • Results or Outcomes: Simvastatin was found to reduce the secretion of exosomes from various cell types. It was also found to alter the levels of various proteins important for exosome production .

2. Metabolic Profiling

  • Summary of Application: Simvastatin, a semisynthetic derivative of lovastatin, has been studied for its metabolic profile using various mass spectrometry (MS) platforms .
  • Methods of Application: Metabolic profiling was studied in in vitro models, rat liver microsomes (RLMs), and isolated perfused rat liver hepatocytes (RLHs) using both ion trap and triple quadruple LC–MS/MS systems .
  • Results or Outcomes: A total of 29 metabolites were identified. Among them, three types of Simvastatin-related phase-I metabolites, namely exomethylene simvastatin acid (exomethylene SVA), monohydroxy SVA, and dihydrodiol SVA, were identified as new in RLMs .

3. Simvastatin-Loaded Lipid Emulsion Nanoparticles

  • Summary of Application: Simvastatin has been used to create lipid emulsion nanoparticles. These nanoparticles are designed to enhance the role of Simvastatin in treating hyperlipidemias and bypass its metabolism in the gastrointestinal tract .
  • Methods of Application: A biodegradable nanocarrier as a Simvastatin-loaded lipid emulsion nanoparticle was designed via the solvent injection method .
  • Results or Outcomes: The mean particle size and zeta potential of the optimized nanoparticles were 174 nm and −22.5 mV respectively . The hydrogels showed a sustained release compared to Simvastatin-loaded lipid emulsion nanoparticles .

4. Protection Against Endothelial Dysfunction

  • Summary of Application: Simvastatin has been found to protect against endothelial dysfunction via epigenetic mechanisms .
  • Methods of Application: Endothelial cells differentiated from human induced pluripotent stem cells were treated with Simvastatin and used ATAC-seq to determine which parts of the chromatin were more accessible and potentially active .
  • Results or Outcomes: Simvastatin treatment improves endothelial cell functions in both baseline and diabetic or hyperglycaemic conditions by reducing chromatin accessibility at transcriptional enhanced associate domain elements and repressing the transcriptional activity of EndMT-regulating genes .

5. Simvastatin in Cardiovascular Diseases

  • Summary of Application: Simvastatin is an HMG CoA reductase inhibitor, which decreases the low-density lipoprotein (LDL) level and triglycerides (TG) level in the blood and increases the high-density lipoprotein (HDL) level .
  • Methods of Application: Simvastatin is administered orally to patients with high cholesterol levels .
  • Results or Outcomes: Simvastatin helps to reduce the risk of stroke, heart attack, and other cardiac diseases in people with diabetes and coronary heart disease .

6. Simvastatin in Cancer Therapies

  • Summary of Application: Simvastatin has been found to have potential anti-cancer properties. It has been studied for its role in inhibiting the proliferation of various types of cancer cells .
  • Methods of Application: Simvastatin is administered to cancer cells in a controlled laboratory setting to observe its effects on cell proliferation .
  • Results or Outcomes: Simvastatin has been found to inhibit the growth of various types of cancer cells, suggesting its potential as a therapeutic agent in cancer treatment .

Safety And Hazards

When handling 6-Exomethylenesimvastatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . Serious adverse events, such as elevated levels of liver enzymes and creatine kinase, were reported more frequently with Simvastatin than with control .

properties

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTQWJUBUXHODX-BGYTUHEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153319
Record name 6-Exomethylenesimvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Exomethylenesimvastatin

CAS RN

121624-18-8
Record name 6-Exomethylenesimvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Exomethylenesimvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EXOMETHYLENESIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
O Mousa, DC Brater, KJ Sundblad… - Clinical Pharmacology & …, 2000 - Wiley Online Library
… The major metabolites of simvastatin identified in vitro were 3′-hydroxysimvastatin, 6′-exomethylenesimvastatin, and the 3′,5′-dihydrodiol of simvastatin. A comprehensive battery …
Number of citations: 156 ascpt.onlinelibrary.wiley.com
D Danielak, M Karaźniewicz-Łada, F Główka - Drugs, 2018 - Springer
The introduction of ticagrelor, one of the first directly-acting oral antiplatelet drugs, provided new possibilities in the prevention of thrombotic events in patients with acute coronary …
Number of citations: 38 link.springer.com
M Jerling - Clinical pharmacokinetics, 2006 - Springer
… Two other active metabolites (3′-hydroxysimvastatin lactone and 6′-exomethylenesimvastatin lactone) are also formed. Both simvastatin lactone and simvastatin acid are highly …
Number of citations: 185 link.springer.com
T Tirkkonen - 2010 - utupub.fi
Drug-drug interactions (DDIs) comprise an important cause of adverse drug reactions leading to excess hospitalizations. Drug metabolism is catalyzed by 75% by cytochrome P450 (…
Number of citations: 3 www.utupub.fi
G Di Nardo, G Gilardi - International Journal of Molecular Sciences, 2012 - mdpi.com
Drug metabolism in human liver is a process involving many different enzymes. Among them, a number of cytochromes P450 isoforms catalyze the oxidation of most of the drugs …
Number of citations: 120 www.mdpi.com
L Wang - 2016 - mspace.lib.umanitoba.ca
Non-targeted liquid chromatography-mass spectrometry (LC-MS) based metabolomics methods were used to determine whether bean consumption affects the profile of metabolites in …
Number of citations: 3 mspace.lib.umanitoba.ca

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